molecular formula C15H21NO5 B1337419 (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid CAS No. 62023-65-8

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Cat. No. B1337419
CAS RN: 62023-65-8
M. Wt: 295.33 g/mol
InChI Key: BHTRKISIDQZUQX-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is a novel protected amino acid used for the preparation of bestatin and analogs . It has an empirical formula of C15H21NO5 and a molecular weight of 295.33 .


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound is insoluble in water but soluble in organic solvents . It is stable under recommended storage conditions .

Scientific Research Applications

I have conducted a search for the scientific research applications of “(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” and “N-Boc-(2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid”. However, the specific applications of this compound in scientific research are not detailed in the available literature from my searches.

The compound is mentioned in the context of chemo-selective syntheses of N-protected amino esters via Buchwald Hartwig cross-coupling reactions , and in enzymatic asymmetric synthesis of chiral amino acids . These processes are crucial in pharmaceutical research and development, particularly in the creation of diverse molecules for drug discovery.

Safety And Hazards

This compound is recommended for use as laboratory chemicals. It is advised against food, drug, pesticide, or biocidal product use . It should be stored in a cool place with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKISIDQZUQX-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444505
Record name (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

CAS RN

62023-65-8
Record name (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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